1,3-Dioxolane, 2,2-dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-
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Overview
Description
2,2-Dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-1,3-dioxolane is a complex organic compound with a unique structure that includes a dioxolane ring and a long aliphatic chain. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propenyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,2-Dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4-pentenal: A structurally related compound with a similar dioxolane ring.
2,2-Dimethyl-4-pentenoic acid: Another related compound with a carboxylic acid functional group.
Uniqueness
2,2-Dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-1,3-dioxolane is unique due to its long aliphatic chain and the presence of both a dioxolane ring and a propenyloxy group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C25H48O4 |
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Molecular Weight |
412.6 g/mol |
IUPAC Name |
2,2-dimethyl-4-(2-prop-2-enoxyhexadecoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C25H48O4/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-23(27-19-6-2)20-26-21-24-22-28-25(3,4)29-24/h6,23-24H,2,5,7-22H2,1,3-4H3 |
InChI Key |
DFKFAFUWZHXTMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(COCC1COC(O1)(C)C)OCC=C |
Origin of Product |
United States |
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